molecular formula C12H10FNO2 B6367060 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 426823-52-1

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367060
CAS RN: 426823-52-1
M. Wt: 219.21 g/mol
InChI Key: BCIADIRVJBAWDW-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound, which is a type of organic compound that contains a ring of atoms in its structure. The compound has a molecular weight of 207.14 g/mol and a melting point of 130-132°C. It has a yellowish-white crystalline form and is soluble in water, ethanol, and methanol.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) has been studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, including those of the prostate, breast, and lung. Furthermore, it has been found to possess antibacterial and antifungal activities.

Mechanism of Action

The exact mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) is still unknown. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the synthesis of fatty acids, which in turn leads to the inhibition of the growth of certain types of cancer cells. Additionally, it is believed to possess anti-inflammatory and analgesic properties by inhibiting the release of pro-inflammatory mediators.
Biochemical and Physiological Effects
3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antibacterial and antifungal activities. Furthermore, it has been found to inhibit the growth of certain types of cancer cells, including those of the prostate, breast, and lung.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and heat and should be stored in a cool, dark place. Furthermore, the compound is toxic and should be handled with caution.

Future Directions

The future directions for the use of 3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) include further research into its potential applications in medicinal chemistry. This includes further study of its anti-inflammatory, analgesic, and anticonvulsant properties, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, further research should be conducted into its potential as an antibacterial and antifungal agent. Furthermore, research should be conducted into the compound’s potential as a drug delivery system, as well as its potential to be used in the synthesis of other compounds.

Synthesis Methods

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine (95%) can be synthesized via a two-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester of 5-fluoro-2-methoxyphenol. The second step involves the reaction of the ethyl ester with 2-hydroxypyridine in the presence of sodium bicarbonate to form the desired product.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-5-4-8(13)7-10(11)9-3-2-6-14-12(9)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIADIRVJBAWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682826
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2-methoxyphenyl)-2-hydroxypyridine

CAS RN

426823-52-1
Record name 3-(5-Fluoro-2-methoxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426823-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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